molecular formula C29H29N3O3 B2834490 (E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325693-93-4

(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Katalognummer: B2834490
CAS-Nummer: 325693-93-4
Molekulargewicht: 467.569
InChI-Schlüssel: ZSOLHRIKOMGLNF-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C29H29N3O3 and its molecular weight is 467.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[de]isoquinoline core with various substituents, notably a piperazine moiety. The molecular formula is C24H30N2O3C_{24}H_{30}N_{2}O_{3}, and its molecular weight is approximately 398.52 g/mol. The presence of the cinnamyl group is particularly significant, as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly its affinity for opioid receptors. Similar compounds have been shown to act as μ-opioid receptor agonists, which are crucial in modulating pain perception and other physiological responses.

Key Mechanisms:

  • Opioid Receptor Binding : The compound likely binds to μ-opioid receptors in the central nervous system (CNS), leading to analgesic effects.
  • Neurotransmitter Modulation : It may also influence the release of neurotransmitters such as dopamine and serotonin, contributing to its potential psychoactive effects.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

Activity Description
Analgesic Effects Acts as an analgesic by binding to opioid receptors, reducing pain perception.
Sedative Properties Potential sedative effects due to CNS depressant activity.
Antidepressant Activity May exhibit antidepressant-like effects through modulation of serotonin levels.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Analgesic Efficacy : A study examining the analgesic properties of cinnamylpiperazine derivatives found significant pain relief in animal models when administered at specific dosages. The mechanism was linked to μ-opioid receptor activation and subsequent inhibition of pain pathways .
  • Neuropharmacological Studies : Research on similar benzo[de]isoquinoline derivatives indicated that these compounds could enhance dopamine release in specific brain regions, suggesting potential applications in treating mood disorders .
  • Comparative Analysis : A comparative study highlighted the improved efficacy of compounds with structural modifications similar to this compound over traditional opioids, particularly in terms of reduced side effects and enhanced selectivity for opioid receptors .

Eigenschaften

IUPAC Name

2-[4-oxo-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c33-26(31-20-18-30(19-21-31)16-6-10-22-8-2-1-3-9-22)15-7-17-32-28(34)24-13-4-11-23-12-5-14-25(27(23)24)29(32)35/h1-6,8-14H,7,15-21H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOLHRIKOMGLNF-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.